![molecular formula C22H20Br2N4S2 B14308576 2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} CAS No. 112663-96-4](/img/structure/B14308576.png)
2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} is a complex organic compound belonging to the family of dithiocarbazate derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} typically involves the reaction of 6-bromoindole-3-carbaldehyde with ethan-1-amine in the presence of a disulfide reagent. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, allows it to modulate cellular processes and exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other dithiocarbazate derivatives and indole-based compounds, such as:
- 2,2’-Disulfanediylbis{N-[(6-chloro-3H-indol-3-ylidene)methyl]ethan-1-amine}
- 2,2’-Disulfanediylbis{N-[(6-fluoro-3H-indol-3-ylidene)methyl]ethan-1-amine}
- 2,2’-Disulfanediylbis{N-[(6-methyl-3H-indol-3-ylidene)methyl]ethan-1-amine}
Uniqueness
What sets 2,2’-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine} apart from similar compounds is the presence of the bromine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
112663-96-4 |
|---|---|
Fórmula molecular |
C22H20Br2N4S2 |
Peso molecular |
564.4 g/mol |
Nombre IUPAC |
1-(6-bromo-1H-indol-3-yl)-N-[2-[2-[(6-bromo-1H-indol-3-yl)methylideneamino]ethyldisulfanyl]ethyl]methanimine |
InChI |
InChI=1S/C22H20Br2N4S2/c23-17-1-3-19-15(13-27-21(19)9-17)11-25-5-7-29-30-8-6-26-12-16-14-28-22-10-18(24)2-4-20(16)22/h1-4,9-14,27-28H,5-8H2 |
Clave InChI |
DOUWYLVDSFUUGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)NC=C2C=NCCSSCCN=CC3=CNC4=C3C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



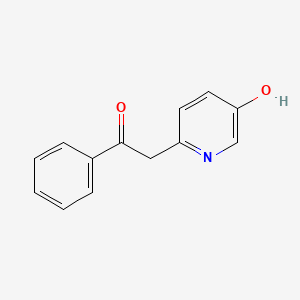
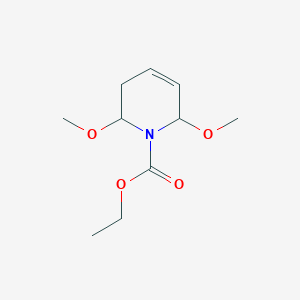
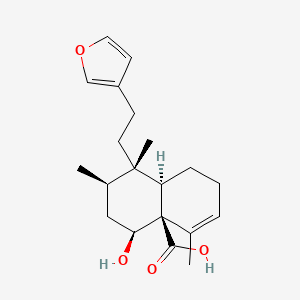
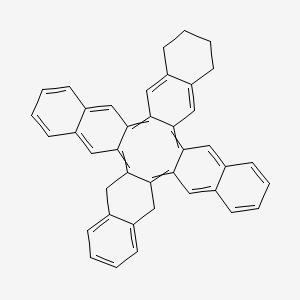
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
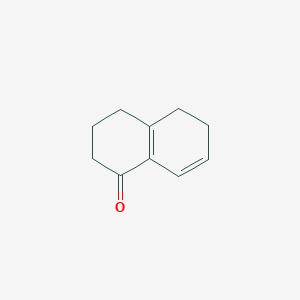
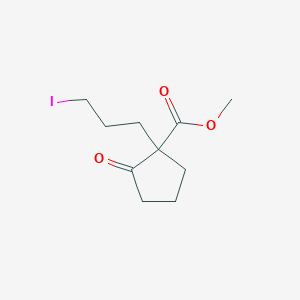
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
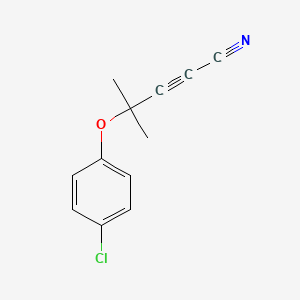
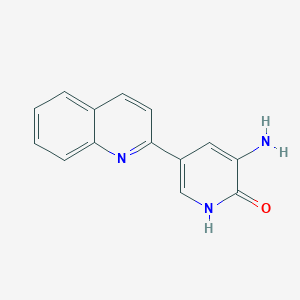
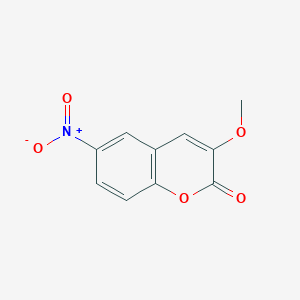
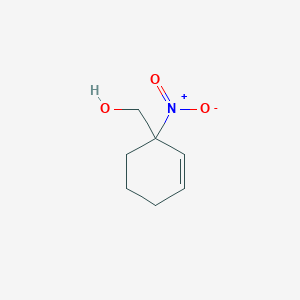
![2-[(2-Oxopropyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14308556.png)
